molecular formula C9H9NO2 B1301189 (2-Methoxyphenoxy)acetonitrile CAS No. 6781-29-9

(2-Methoxyphenoxy)acetonitrile

Cat. No.: B1301189
CAS No.: 6781-29-9
M. Wt: 163.17 g/mol
InChI Key: RUUDKUXGUIMMAB-UHFFFAOYSA-N
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Description

(2-Methoxyphenoxy)acetonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • A study by Wu et al. (2014) described a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles. This synthesis involved the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. Furthermore, these acetonitriles could be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Helical Structure Analysis

  • Stefankiewicz et al. (2011) studied the helical structures in crystals of simple molecules like 2-amino-4-(thiazolin-2-yl)phenol. Their study highlighted how weaker interactions, including CH⋯π type, link helices of the same chirality, relevant to the study of molecular interactions and assembly (Stefankiewicz, Cian, & Harrowfield, 2011).

Nucleophilic Aromatic Substitution

  • In 2019, Huber et al. reported a method for accessing indolenines through an unusual aromatic substitution. This process involved reacting 2-(2-Methoxyphenyl)acetonitrile derivatives with various alkyl and aryl Li reagents to produce indolenines, which are constituents of natural products and dyes (Huber, Roesslein, & Gademann, 2019).

Liquid Chromatography Applications

  • The research by Huber and Seaver (1987) investigated the use of 2-methoxyethanol as a mobile phase modifier in acetonitrile for the reversed phase HPLC of proteins. This study is significant for understanding how different mobile phase modifiers affect the selectivity and efficiency of protein separation in liquid chromatography (Huber & Seaver, 1987).

Spectroscopy and Photolysis Studies

  • A study by Serra et al. (2004) used laser flash photolysis to investigate the reactivity of 1,2-aceanthrylenedione triplet towards phenols in acetonitrile. This research provides insights into the kinetics and mechanisms of reactions under specific photolytic conditions (Serra, Lucas, & Netto-Ferreira, 2004).

Catalysis and Hydroxylation

  • Joseph et al. (2009) conducted studies on the direct hydroxylation of aromatic hydrocarbons using hydrogen peroxide as an oxidant and vanadium-based catalysts in acetonitrile. Their findings are relevant for understanding catalytic processes in organic synthesis (Joseph, Singhal, Jain, Sivakumaran, Kumar, & Sain, 2009).

Safety and Hazards

“(2-Methoxyphenoxy)acetonitrile” is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDKUXGUIMMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371571
Record name (2-Methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-29-9
Record name (2-Methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (24 g) was added to a solution of of 2-methoxy phenol (18.94 g, 0.152 mol) in acetone (500 ml) at room temperature. A solution of bromoacetonitrile (17.43 g, 0.145 mol) in acetone (500 ml) was then added and the resulting suspension was heated at reflux for 10 h. The reaction vessel was then cooled and the solution was concentrated under reduced pressure and taken up into water (150 ml). Chloroform (250 ml) was added and the two layers separated. The organic phase was washed with brine (100 ml) and 10% aqueous NaOH (100 ml). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give the product (19.91 g, 80%) as an oil. 1H NMR (CDCl3, 250 MHz) 7.0 (4H m), 4.8 (2H, s), 3.9 (3H, s).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18.94 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.43 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can the crystal structure of 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?

A: While the provided research focuses on 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of this compound. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxy­phen­oxy)acetonitrile []. These interactions suggest that this compound, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.

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